In Vivo Potency Reduction: Celesticetin Exhibits Only 5% of Lincomycin's Biological Activity
In a class-level comparison, celesticetin demonstrates significantly reduced biological activity compared to lincomycin, its closest natural analog. A comprehensive review of lincosamides states that celesticetin exhibits 5% of the biological activity of lincomycin in vivo [1]. This stark quantitative difference fundamentally separates its utility as a low-potency reference standard from that of clinically relevant lincosamides.
| Evidence Dimension | In vivo biological activity |
|---|---|
| Target Compound Data | 5% activity relative to lincomycin |
| Comparator Or Baseline | Lincomycin (100% activity) |
| Quantified Difference | 95% reduction in activity |
| Conditions | In vivo assay (species/model not specified) |
Why This Matters
This data definitively positions celesticetin as a low-activity control or research tool for studying structure-activity relationships, not a viable substitute for lincomycin or clindamycin in efficacy models.
- [1] Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochemical Pharmacology, 133, 20-28. View Source
